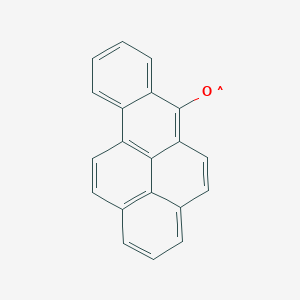

6-Oxybenzo(a)pyrene

Descripción general

Descripción

6-Oxybenzo(a)pyrene is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxybenzo(a)pyrene typically involves the oxidation of benzo(a)pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the oxidation process .

Industrial Production Methods

Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. when produced, it often involves large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis, but with more controlled conditions to ensure safety and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-Oxybenzo(a)pyrene undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it back to benzo(a)pyrene or other less oxidized forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures.

Major Products Formed

Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.

Reduction: Benzo(a)pyrene and partially reduced intermediates.

Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.

Aplicaciones Científicas De Investigación

Toxicological Studies

Carcinogenic Potential

6-Oxybenzo(a)pyrene has been studied for its carcinogenic properties. Research indicates that it interacts with DNA, leading to conformational changes that may result in mutagenesis. In a study, the radical form of this compound was shown to bind transiently to DNA, primarily affecting guanine bases and inducing twists in the base planes. This interaction suggests a mechanism by which this compound could contribute to cancer development through DNA damage .

Table 1: Summary of Toxicological Effects

Environmental Impact

Pollution and Bioaccumulation

As a component of environmental pollutants, this compound is relevant in studies examining the bioaccumulation of polycyclic aromatic hydrocarbons (PAHs) in aquatic organisms. Its presence in sediment and water bodies raises concerns about its impact on marine life and ecosystems. Studies have indicated that PAHs can lead to developmental toxicity in aquatic species, including cardiovascular abnormalities in fish embryos .

Table 2: Environmental Effects of this compound

| Organism | Effect Observed | Reference |

|---|---|---|

| Zebrafish | Developmental toxicity; reduced heart rate | |

| Medaka Fish | Cardiovascular defects; dysplasia |

Medicinal Chemistry

Potential Therapeutic Applications

Recent studies have explored the potential use of derivatives of this compound as therapeutic agents. Its ability to interact with biological molecules suggests possible applications in drug design targeting cancer cells. The compound's effects on cellular pathways involved in inflammation and oxidative stress make it a candidate for further investigation in anti-cancer therapies.

Case Study: Anticancer Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was found to inhibit proliferation in ovarian cancer cells with an IC50 value around 10 µM, indicating its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 6-Oxybenzo(a)pyrene involves its interaction with cellular components, leading to the formation of reactive oxygen species and DNA adducts. These interactions can cause oxidative stress, DNA damage, and mutations, contributing to its carcinogenic effects. The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of genes involved in detoxification and oxidative stress responses .

Comparación Con Compuestos Similares

Similar Compounds

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

1-Hydroxybenzo(a)pyrene: Another hydroxylated derivative with similar reactivity.

3-Hydroxybenzo(a)pyrene: Differently substituted hydroxylated derivative with distinct biological effects

Uniqueness

6-Oxybenzo(a)pyrene is unique due to its specific substitution pattern, which influences its reactivity and biological interactions. Compared to other hydroxylated derivatives, it has distinct oxidative properties and a unique mechanism of action involving the aryl hydrocarbon receptor pathway .

Propiedades

InChI |

InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJRQIADWAMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943203 | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-82-9 | |

| Record name | 6-Oxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.